molecular formula C14H19N3O4S2 B10906106 methyl 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]sulfamoyl}thiophene-2-carboxylate

methyl 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10906106
M. Wt: 357.5 g/mol
InChI Key: CSWWDPZNWHTSKW-UHFFFAOYSA-N
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Description

METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • METHYL 2-((1-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YLOXY)METHYL)PHENYL (HYDROXY)CARBAMATE
  • N-(6-CHLORO-3-NITROPYRIDIN-2-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)AMINE

Uniqueness

METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19N3O4S2

Molecular Weight

357.5 g/mol

IUPAC Name

methyl 3-[1-(1,3-dimethylpyrazol-4-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H19N3O4S2/c1-9(7-11-8-17(3)15-10(11)2)16-23(19,20)12-5-6-22-13(12)14(18)21-4/h5-6,8-9,16H,7H2,1-4H3

InChI Key

CSWWDPZNWHTSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC(C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C

Origin of Product

United States

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